molecular formula C13H11FN2S B181046 1-(4-Fluorophenyl)-3-phenylthiourea CAS No. 370-16-1

1-(4-Fluorophenyl)-3-phenylthiourea

Cat. No. B181046
CAS RN: 370-16-1
M. Wt: 246.31 g/mol
InChI Key: KTNYUNOFVOQYRB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.) and its role or use (for example, a drug, a catalyst, a polymer, etc.).



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would include the starting materials, the reagents, the conditions under which the reactions are carried out, and the yield of the product. The analysis may also include a discussion of the mechanism of the reactions.



Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. The analysis would include a discussion of the peaks in the NMR and IR spectra and the bond lengths and angles in the X-ray crystal structure.



Chemical Reactions Analysis

The chemical reactions of a compound involve its interaction with other compounds under certain conditions. The analysis would include the products formed, the conditions under which the reactions occur, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

The physical properties of a compound include its melting point, boiling point, solubility, and density. The chemical properties include its acidity or basicity, its reactivity with other compounds, and its stability. The analysis would include a discussion of these properties and how they relate to the structure of the compound.


Scientific Research Applications

Synthesis and Structural Analysis

  • 1-(4-Fluorophenyl)-3-phenylthiourea and its derivatives have been synthesized and characterized, with a focus on their structural and conformational properties. These compounds exhibit almost planar carbonyl and thiourea groups, and their molecular structure has been studied using techniques like X-ray diffraction and vibrational spectra analysis (Saeed, Erben, Shaheen, & Flörke, 2011).

Antipathogenic Activity

  • Thiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been tested for their antipathogenic activity, particularly against bacterial strains known for biofilm growth. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Organocatalysis

  • The compound has been used as an organocatalyst for the chemoselective oxidation of sulfides, showcasing its efficiency in converting various sulfides to sulfoxides under mild conditions. This catalytic process can be repeated due to the compound's recoverability (Huang, Yi, & Cai, 2011).

Enzyme Inhibition and Mercury Sensing

  • As an unsymmetrical thiourea derivative, it has shown efficiency in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting its potential in enzyme inhibition. Additionally, its ability to detect toxic metal mercury using spectrofluorimetric techniques has been explored (Rahman et al., 2021).

Corrosion Inhibition

  • Phenylthiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness increases with concentration and the thermodynamic parameters of their adsorption have been studied (Fouda & Hussein, 2012).

Fluorescent Chemosensors

  • Derivatives of 1-(4-Fluorophenyl)-3-phenylthiourea have been developed as chemosensors for anions. These compounds exhibit a distinct fluorescence "ON" observation and color change when interacting with specific anions, indicating their potential in sensing applications (Wu et al., 2007).

Electrochemical Applications

Safety And Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. The analysis would include a discussion of these hazards and how they can be mitigated.


Future Directions

The future directions could include potential applications of the compound, further studies that could be carried out to better understand its properties, and modifications that could be made to improve its properties or reduce its hazards.


I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details so I can give a more accurate analysis.


properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNYUNOFVOQYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351248
Record name 1-(4-fluorophenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-phenylthiourea

CAS RN

370-16-1
Record name NSC191412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-fluorophenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Al-Harbi, RM Abdel-Rahman… - European Journal of …, 2015 - eurjchem.com
New potential enzyme inhibitors, fluorine-substituted thiobarbituric acid derivatives (2, 3, 9, 8 and 12) and their fused/isolated heterocyclic nitrogen systems (5, 6, 10 and 14) have been …
Number of citations: 15 eurjchem.com
JL Serrano, PF Soeiro, MA Reis, REF Boto… - Molecular Diversity, 2020 - Springer
Benzisoxazoles represent an important pharmacophore in medicinal chemistry. Recently, an unexpected formation of symmetric 3-substituted 2,1-benzisoxazoles through reduction of 5-…
Number of citations: 13 link.springer.com
PAF Soeiro - 2018 - ubibliorum.ubi.pt
Medicinal Chemistry is a scientific area centered in the discovery and development of new bioactivated chemical entities. In recent years, a high interest in the synthesis of C5-…
Number of citations: 0 ubibliorum.ubi.pt
PAF Soeiro - 2018 - search.proquest.com
Medicinal Chemistry is a scientific area centered in the discovery and development of new bioactivated chemical entities. In recent years, a high interest in the synthesis of C5-…
Number of citations: 2 search.proquest.com

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